C‑6 Chlorine Enables Predictable Cross‑Coupling Reactivity Versus C‑6 Hydrogen or Bromine Analogs
The C‑6 chlorine atom provides a well‑defined handle for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, etc.) with reactivity intermediate between the less reactive C‑6 hydrogen analog and the more labile C‑6 bromine analog. The electron‑withdrawing chlorine lowers the pKa of the adjacent pyridine nitrogen to approximately 3.55, enhancing electrophilicity at C‑6 relative to the parent compound (pKa ~ 5.5 for pyridine in 7‑azaindole) . In contrast, the 6‑bromo analog (CAS 1259512‑11‑2, [3,2‑b] regioisomer, MW 227.10) is approximately 24 % heavier and more prone to unwanted debromination under reductive conditions .
| Evidence Dimension | Predicted pKa of pyridine nitrogen; Molecular weight; Halogen bond strength (C–X bond dissociation energy) |
|---|---|
| Target Compound Data | pKa ≈ 3.55 (predicted); MW 182.65 g·mol⁻¹; C–Cl BDE ~ 397 kJ·mol⁻¹ |
| Comparator Or Baseline | Parent (6‑H): pKa ~ 5.5 (estimated), MW 148.21; 6‑Br analog: MW 227.10, C–Br BDE ~ 280 kJ·mol⁻¹ |
| Quantified Difference | ΔpKa ≈ –2 units vs parent; ΔMW = +34.44 g·mol⁻¹ (vs parent) and –44.45 g·mol⁻¹ (vs 6‑Br); C–Cl bond is ~117 kJ·mol⁻¹ stronger than C–Br |
| Conditions | Computed pKa (ACD/Labs prediction); bond dissociation energies from standard tables |
Why This Matters
The intermediate bond strength of C–Cl enables selective cross‑coupling without premature dehalogenation, giving the 6‑chloro compound a wider usable temperature range than the 6‑bromo analog in Pd‑catalyzed reactions.
